N-benzyl-3-chloro-1-benzothiophene-2-carboxamide

Description

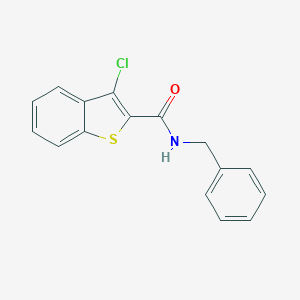

N-Benzyl-3-chloro-1-benzothiophene-2-carboxamide (CAS 62524-16-7) is a benzothiophene-derived compound characterized by a benzyl-substituted carboxamide group at position 2 and a chlorine atom at position 3 of the benzothiophene core. Its molecular formula is C₁₆H₁₂ClNOS, with a monoisotopic mass of 301.033 g/mol . The benzyl group confers lipophilicity, while the chlorine atom enhances electronic effects, influencing reactivity and binding interactions. This compound is structurally analogous to pharmacologically active benzothiophene carboxamides, which are explored for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c17-14-12-8-4-5-9-13(12)20-15(14)16(19)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQNRGLIVANIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350216 | |

| Record name | N-benzyl-3-chloro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62524-16-7 | |

| Record name | N-benzyl-3-chloro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of N-benzyl-3-chloro-

Biological Activity

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 315.8 g/mol. The compound features a benzothiophene core, characterized by a thiophene ring fused to a benzene ring, along with a carboxamide functional group. The presence of chlorine and benzyl substituents contributes to its chemical reactivity and potential biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer therapeutic .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. It showed promising inhibitory activity against monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition may lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. Further research is necessary to elucidate these interactions and confirm the pathways involved in its biological activity.

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria.

Study 2: Anticancer Effects

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound caused G0/G1 phase cell cycle arrest, leading to reduced cell proliferation .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-benzyl-3-chloro-N-methylbenzothiophene-2-carboxamide | C17H16ClNOS | Moderate antibacterial |

| N-(4-Methylphenyl)-3-chloro-N-(6-methylbenzothiophenesulfonyl) | C18H16ClN2O2S | Anticancer |

| 3-Chloro-N-(phenylmethyl)-6-methylbenzothiophenesulfonamide | C17H15ClN2O2S | Anti-inflammatory |

This table highlights how this compound stands out due to its unique combination of functional groups that may enhance its biological activity compared to other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-benzyl-3-chloro-1-benzothiophene-2-carboxamide with structurally related analogs, focusing on substituent variations, physicochemical properties, and research applications.

Structural and Functional Group Variations

Physicochemical and Pharmacological Insights

- Thermal Stability : The trifluoromethyl-substituted analog (CAS 5701-83-7) exhibits a high boiling point (401.2°C) and density (1.457 g/cm³), suggesting robust thermal stability suitable for high-temperature reactions .

- Metabolic Resistance : Compounds with trifluoromethyl or ethoxypropyl groups (e.g., CAS 1049729-06-7) show enhanced resistance to cytochrome P450-mediated degradation, a critical factor in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.